![molecular formula C16H11N3O5 B2835655 (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1298024-26-6](/img/structure/B2835655.png)
(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
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Overview
Description
The compound is a complex organic molecule that contains furan, isoxazole, and pyrazole rings . These types of compounds are often used in various scientific research, including drug synthesis and material science.
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple rings. The exact structure would need to be determined through techniques such as NMR or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . These could include things like melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate and related compounds have been synthesized through various chemical reactions. One study describes the decyclization reaction of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol to obtain methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates. These compounds were initially obtained by intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids. The structure of these compounds was confirmed using various spectroscopic methods, indicating the versatility of furan derivatives in chemical synthesis (Igidov et al., 2022).
Catalytic and Biological Activities
Research has explored the catalytic synthesis of novel chalcone derivatives, including those related to the compound , demonstrating significant antioxidant activities. These derivatives were synthesized from reactions involving furan-carbonyl compounds, showcasing their potential in developing antioxidant agents. The synthesized compounds were evaluated for their in vitro antioxidant activity, indicating the potential of furan derivatives in medicinal chemistry (Prabakaran et al., 2021).
Antimicrobial and Antitubercular Activities
Several studies have highlighted the antimicrobial and antitubercular activities of compounds derived from furan. For example, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, showcasing the therapeutic potential of furan derivatives in treating infectious diseases (Kantevari et al., 2011).
Analytical and Spectral Studies
The analytical and spectral studies of furan ring-containing organic ligands, including those similar to the compound , have been conducted to understand their chemical properties and potential applications. These studies involve the synthesis and characterization of various furan derivatives and their metal complexes, providing insights into their structural and functional aspects (Patel, 2020).
Mechanism of Action
The mechanism of action of this compound is not clear without further information. If it’s being studied for use as a drug, the mechanism would depend on the biological target.
properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O5/c20-16(12-8-11(17-18-12)13-3-1-5-21-13)23-9-10-7-15(24-19-10)14-4-2-6-22-14/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUKLWKOYYJMTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC(=NN3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate |
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